molecular formula C15H13NO3 B2418948 4-[(Phenylacetyl)amino]benzoic acid CAS No. 73548-12-6

4-[(Phenylacetyl)amino]benzoic acid

Cat. No.: B2418948
CAS No.: 73548-12-6
M. Wt: 255.273
InChI Key: VNHSSBYXYMABJC-UHFFFAOYSA-N
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Description

“4-[(Phenylacetyl)amino]benzoic acid” is a chemical compound with a CAS Number of 73548-12-6 . It has a molecular weight of 255.27 .

Scientific Research Applications

Intramolecular Charge Transfer

4-(N-phenylamino)benzoic acid (PhABA) exhibits properties of intramolecular charge transfer (ICT), characterized by strong, Stokes-shifted fluorescence in aprotic polar solvents. This is indicative of the ICT character of the emissive state and is influenced by the N-phenyl/amino conjugation effect. Such findings are significant for understanding the specialty of anilino moiety as an electron donor compared to aliphatic amino groups (Ma, Chen, & Jiang, 2003).

Peptidomimetic Building Block

4-Amino-3-(aminomethyl)benzoic acid (AmAbz) is a novel amino acid used as a building block for peptidomimetics and combinatorial chemistry scaffolds. Its distinct functionalities allow selective reactions for monoprotection and coupling, exemplified in the solid-phase synthesis of branched pseudopeptides (Pascal, Sola, Labéguère, & Jouin, 2000).

Enzymatic Inhibition Studies

The aminolysis of the depsipeptide m-[[(phenylacetyl)glycyl]oxy]benzoic acid by D-phenylalanine, catalyzed by the beta-lactamase of Enterobacter cloacae P99, is inhibited by specific peptides and analogues. This has led to the proposal of a new kinetic mechanism for the aminolysis reaction, providing insights into the enzyme's binding sites and substrate interactions (Pazhanisamy & Pratt, 1989).

Spectroscopic Applications

The compound 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid (4-[PBA]) has been synthesized and analyzed using Raman and infrared spectroscopies, combined with density functional theory calculations. This work aids in understanding the molecular vibrations and charge transfer within such molecules, which is crucial for developing materials for organic light-emitting devices (Kurt et al., 2011).

Properties

IUPAC Name

4-[(2-phenylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHSSBYXYMABJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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